7-Methylbenzo[b]thiophene-2-carboxylic acid
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Overview
Description
7-Methylbenzo[b]thiophene-2-carboxylic acid is a heterocyclic organic compound that belongs to the class of benzo[b]thiophene carboxylic acids. It is a yellow crystalline solid that is soluble in organic solvents. This compound has gained significant attention in scientific research due to its potential biological and industrial applications.
Mechanism of Action
Target of Action
The primary target of 7-Methylbenzo[b]thiophene-2-carboxylic acid is myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair . Mcl-1 is an anti-apoptotic protein in the Bcl-2 family, which inhibits the progression of apoptosis via sequestering the pro-apoptotic proteins .
Mode of Action
This compound interacts with its target, Mcl-1, by entering cancer cells effectively and causing DNA damage while simultaneously downregulating Mcl-1 to prompt a conspicuous apoptotic response . This interaction results in changes in the cellular processes, particularly in the regulation of apoptosis and DNA damage repair .
Biochemical Pathways
The action of this compound affects the apoptosis and DNA repair pathways. The compound’s interaction with Mcl-1 leads to the downregulation of this protein, which in turn prompts an apoptotic response and impairs homologous recombination, a major way to repair DNA double-strand breaks . This results in downstream effects that include the inhibition of cancer cell growth and the overcoming of resistance to certain anticancer drugs .
Result of Action
The molecular and cellular effects of the action of this compound include high cytotoxicity against various cancer cell lines, especially cisplatin-resistant non-small-cell lung and ovarian cancer cells . The compound also decreases the resistance factors of these cancer cells for cisplatin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylbenzo[b]thiophene-2-carboxylic acid typically involves the condensation reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester. Another common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of this compound often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Methylbenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted benzo[b]thiophene derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
7-Methylbenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in the development of new pharmaceuticals due to its biological activity.
Medicine: Research has indicated its potential use in anticancer, anti-inflammatory, and antimicrobial therapies.
Industry: It is utilized in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
- 6-Methylbenzo[b]thiophene-2-carboxylic acid
- 3-Chloro-benzo[b]thiophene-2-carboxylic acid
- Benzo[b]thiophene-2-carboxylic acid methyl ester
Comparison: Compared to these similar compounds, 7-Methylbenzo[b]thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. For example, the presence of a methyl group at the 7-position can enhance its lipophilicity and potentially improve its interaction with biological targets.
Properties
IUPAC Name |
7-methyl-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-6-3-2-4-7-5-8(10(11)12)13-9(6)7/h2-5H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSRVFZGUQIYTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(S2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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